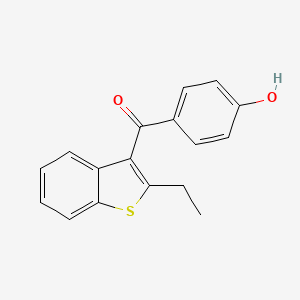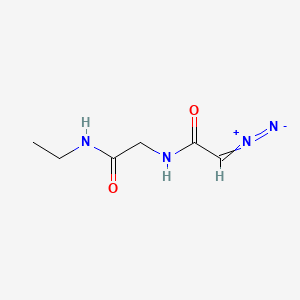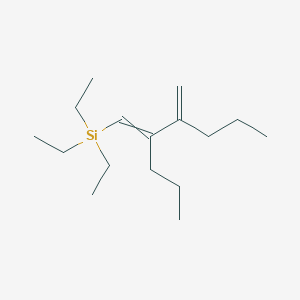
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:
Temperature: Moderate temperatures around 25-100°C.
Solvent: Common solvents include toluene or hexane.
Catalyst: Transition metal catalysts like platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form silanols or siloxanes.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Hydrocarbons, silyl ethers.
Substitution Products: Various silyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
40962-08-1 |
|---|---|
Formule moléculaire |
C16H32Si |
Poids moléculaire |
252.51 g/mol |
Nom IUPAC |
triethyl-(3-methylidene-2-propylhex-1-enyl)silane |
InChI |
InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3 |
Clé InChI |
WFVZNHKARASTPA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)C(=C[Si](CC)(CC)CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



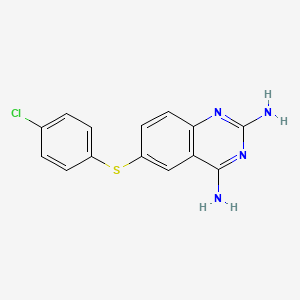
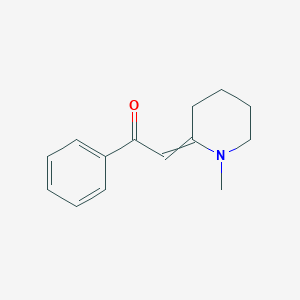
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
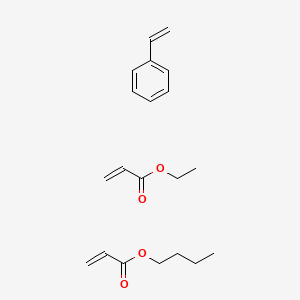
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
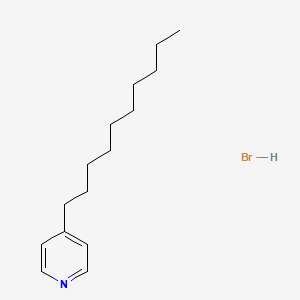
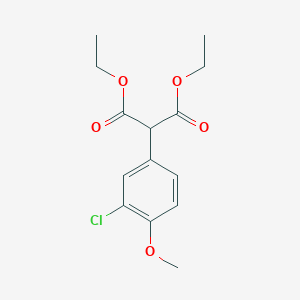
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
